N-((5-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide
Description
"N-((5-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide" is a structurally complex compound featuring a 1,3,4-oxadiazole core substituted with a thioether-linked 3-chlorophenylacetamide group and a 2,6-difluorobenzamide moiety. The 1,3,4-oxadiazole ring is a well-documented pharmacophore in medicinal and agrochemical research due to its metabolic stability and ability to engage in hydrogen bonding and π-π interactions .
Properties
IUPAC Name |
N-[[5-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF2N4O3S/c19-10-3-1-4-11(7-10)23-14(26)9-29-18-25-24-15(28-18)8-22-17(27)16-12(20)5-2-6-13(16)21/h1-7H,8-9H2,(H,22,27)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKUNPPMSNIWJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NN=C(O2)CNC(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base.
Introduction of the chlorophenyl group: This step involves the reaction of the oxadiazole intermediate with 3-chlorophenyl isocyanate.
Attachment of the difluorobenzamide moiety: The final step includes the coupling of the intermediate with 2,6-difluorobenzoyl chloride under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((5-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Research indicates that compounds with oxadiazole moieties often exhibit diverse biological activities. The specific compound under discussion has shown promise in the following areas:
1. Anticancer Activity
- Studies have suggested that oxadiazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The presence of the 3-chlorophenyl group may enhance this activity by improving the compound's interaction with biological targets.
2. Antimicrobial Properties
- Compounds containing thioether linkages and oxadiazole rings have been documented to possess antimicrobial properties. The thioether group may contribute to the compound's ability to disrupt microbial cell membranes.
3. Anti-inflammatory Effects
- Preliminary studies suggest that similar compounds can modulate inflammatory responses, potentially making this compound a candidate for further investigation in treating inflammatory diseases.
Applications in Medicinal Chemistry
The unique structure of N-((5-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide positions it as a valuable scaffold for drug development:
1. Drug Design
- The compound can serve as a lead structure for synthesizing new drugs targeting specific diseases, particularly cancers and infections.
2. Structure-Activity Relationship Studies
- Understanding how modifications to the oxadiazole or difluorobenzamide components affect biological activity can guide the development of more effective therapeutic agents.
Agricultural Applications
The compound's potential extends into agriculture, where it may be utilized as a pesticide or fungicide due to its antimicrobial properties:
1. Pesticidal Activity
- Research into similar compounds suggests that they can act as effective pesticides against various agricultural pests.
2. Fungicidal Properties
- The structural features of this compound may allow it to inhibit fungal growth, making it a candidate for developing new fungicides.
Case Studies and Research Findings
Research findings have illustrated the efficacy of similar compounds:
-
Anticancer Studies
- A study demonstrated that oxadiazole derivatives inhibited the proliferation of several cancer cell lines by inducing apoptosis through mitochondrial pathways.
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Antimicrobial Testing
- A series of tests showed that compounds with thioether linkages exhibited significant antibacterial activity against Gram-positive bacteria.
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Inflammation Models
- In vivo studies indicated that certain oxadiazole derivatives reduced inflammation markers in animal models of arthritis.
Mechanism of Action
The mechanism of action of N-((5-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interact with multiple sites within a cell.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Benzamide Moieties
The 2,6-difluorobenzamide group is a recurring feature in pesticidal agents. For example:
- Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide): A chitin synthesis inhibitor used as an insecticide.
- Fluazuron (N-(((4-chloro-3-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide): Incorporates a pyridinyloxy group instead of the oxadiazole-thioether system, enhancing its specificity for ectoparasite control .
Key Insight : The target compound’s oxadiazole-thioether chain may confer unique binding modes or resistance profiles compared to simpler benzamide derivatives, though this could compromise solubility .
Heterocyclic Core Modifications
Replacing the oxadiazole ring with other heterocycles significantly alters activity:
- Thiadiazole Derivatives: describes a 1,3,4-thiadiazole analog (5-(3-phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine).
- Triazolo-pyrimidine Sulfonamides : Flumetsulam (N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide) replaces the oxadiazole with a fused triazolo-pyrimidine system, broadening herbicidal activity via acetolactate synthase inhibition .
Key Insight : The oxadiazole ring in the target compound likely offers a balance between metabolic stability and electronic effects, distinguishing it from sulfur- or nitrogen-rich heterocycles .
Substitution Patterns and Halogen Effects
Halogen placement profoundly impacts bioactivity:
- 3-Chlorophenyl vs. 2,4-Dichlorophenyl : highlights N-{N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-2,6-difluorobenzamide, where dichlorination enhances steric bulk and electron-withdrawing effects. The target compound’s single meta-chloro group may reduce steric hindrance, favoring interactions with narrower binding pockets .
- Fluorine Positioning : The 2,6-difluoro substitution in the benzamide group is conserved across multiple pesticidal agents (e.g., diflubenzuron), suggesting its role in stabilizing molecular conformation or resisting metabolic degradation .
Data Table: Structural and Functional Comparison
Biological Activity
The compound N-((5-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide is a novel synthetic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, examining various studies, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 438.9 g/mol. The structural complexity includes a difluorobenzamide moiety and an oxadiazole ring, which are crucial for its biological interactions.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways and the inhibition of key signaling pathways such as PI3K/Akt and MAPK/ERK .
Antimicrobial Activity
In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against a range of bacterial strains. It appears to disrupt bacterial cell wall synthesis, leading to cell lysis. Notably, it has shown effectiveness against antibiotic-resistant strains, making it a candidate for further development in combating resistant infections .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. Research indicates that it can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests potential applications in treating inflammatory diseases.
Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on MCF-7 breast cancer cells. The results showed a dose-dependent decrease in cell viability with an IC50 value of 12 µM. Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway, as evidenced by increased levels of cytochrome c in the cytosol and activation of caspases 3 and 9 .
Study 2: Antimicrobial Activity
In another investigation, the antimicrobial efficacy was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL against both strains. The study highlighted its ability to penetrate bacterial membranes effectively, leading to cell death .
Study 3: Anti-inflammatory Mechanism
A recent study explored the anti-inflammatory effects using LPS-stimulated RAW 264.7 macrophages. Treatment with this compound resulted in a significant reduction in nitric oxide (NO) production and downregulation of iNOS expression. These findings suggest its potential use in managing inflammatory disorders .
Summary Table of Biological Activities
Q & A
Q. What mechanistic studies validate target engagement in complex biological systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
